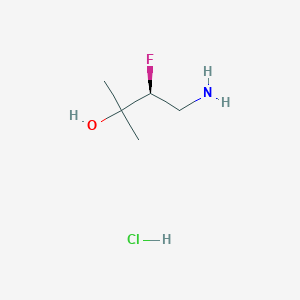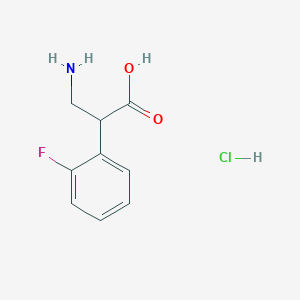
(S)-b-Amino-3-nitrobenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-β-Amino-3-nitrobenzenepropanol is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. Its structure consists of a benzene ring substituted with a nitro group and an amino alcohol side chain. The compound’s chirality arises from the presence of a stereocenter at the β-carbon, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-β-Amino-3-nitrobenzenepropanol typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: Nitrobenzene is reduced to 3-nitrobenzyl alcohol using catalytic hydrogenation or chemical reduction methods.
Amination: The 3-nitrobenzyl alcohol undergoes a substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-β-Amino-3-nitrobenzenepropanol often employs large-scale nitration and reduction processes, followed by efficient chiral resolution methods to ensure high enantiomeric purity. Catalytic hydrogenation is preferred for its efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or metal-catalyzed reduction.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino derivatives.
Substitution: Formation of ethers or esters depending on the electrophile used.
Scientific Research Applications
(S)-β-Amino-3-nitrobenzenepropanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
®-β-Amino-3-nitrobenzenepropanol: The enantiomer of the (S)-form, with different biological activity and properties.
3-Nitrobenzylamine: Lacks the hydroxyl group, leading to different reactivity and applications.
β-Amino-3-nitrobenzeneethanol: Similar structure but with an ethanol side chain instead of propanol, affecting its chemical behavior and uses.
Uniqueness: (S)-β-Amino-3-nitrobenzenepropanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRJFODLMSOJIX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride](/img/structure/B8098962.png)







